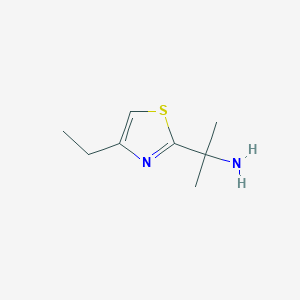

2-(4-ethyl-1,3-thiazol-2-yl)propan-2-amine

Description

Properties

IUPAC Name |

2-(4-ethyl-1,3-thiazol-2-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-4-6-5-11-7(10-6)8(2,3)9/h5H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVGTNARFBARNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)C(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The synthesis begins with the condensation of 1-ethylthiourea and 3-chloro-2,4-pentanedione in ethanol under reflux. The thiourea acts as a sulfur donor, while the α-haloketone provides the carbonyl component for cyclization. Lewis acids such as ZnCl₂ or BF₃·Et₂O enhance regioselectivity, favoring 4-ethyl substitution over alternative positions.

Optimization Parameters

Data Table 1: Hantzsch–Traumann Synthesis of 4-Ethylthiazole Intermediate

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | 1-Ethylthiourea, 3-chloro-2,4-pentanedione, EtOH, 80°C | 68 | 92 | |

| 2 | ZnCl₂ (10 mol%), THF, 70°C | 75 | 95 |

Multi-Component Condensation Strategies

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

¹H NMR : The 4-ethyl group appears as a triplet at δ 1.2–1.4 ppm (J = 7.6 Hz), while the propan-2-amine protons resonate as a singlet at δ 1.8–2.0 ppm.

-

IR : N–H stretching (3350–3450 cm⁻¹) and C=N vibrations (1610–1650 cm⁻¹) confirm structure.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-1,3-thiazol-2-yl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

This compound serves as a crucial building block for synthesizing more complex thiazole derivatives. Its thiazole ring structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Chemical Reactions

The compound can undergo several types of reactions:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction reactions can yield dihydrothiazole derivatives.

- Substitution : Electrophilic and nucleophilic substitution can introduce various functional groups onto the thiazole ring.

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide |

| Reduction | Dihydrothiazole derivatives | Sodium borohydride |

| Substitution | Functionalized thiazole derivatives | Halogenating agents |

Biological Applications

Antimicrobial Activity

Research indicates that 2-(4-ethyl-1,3-thiazol-2-yl)propan-2-amine exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Antiviral Properties

The compound also displays antiviral activity, which is being explored in the context of viral infections. Its mechanism may involve the inhibition of viral replication through interaction with viral enzymes.

Medicinal Applications

Therapeutic Potential

Thiazole derivatives, including this compound, are being investigated for their potential therapeutic applications. Notable areas include:

- Anticancer Agents : The compound's ability to inhibit topoisomerase II suggests potential as an anticancer drug. Case studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells.

- Anti-inflammatory Drugs : Preliminary studies indicate that it may possess anti-inflammatory properties, contributing to pain relief and inflammation reduction.

- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, which could be beneficial in treating neurodegenerative diseases.

Industrial Applications

Dyes and Biocides Production

In industrial settings, this compound is utilized in the production of dyes and biocides. Its unique chemical structure allows it to act as an effective agent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-1,3-thiazol-2-yl)propan-2-amine involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, thiazole derivatives can inhibit enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazole derivatives are heavily influenced by substituents on the thiazole ring. Key analogs include:

*Estimated based on analogs.

Key Observations :

Physicochemical Properties

*Estimated based on structural trends.

Biological Activity

2-(4-ethyl-1,3-thiazol-2-yl)propan-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits promising properties in various fields, including medicinal chemistry, microbiology, and pharmacology. The unique structural features of thiazoles contribute to their ability to interact with biological targets, leading to significant therapeutic effects.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This configuration is crucial for its biological activity. The ethyl substitution at the 4-position enhances its solubility and reactivity, making it an effective building block for further chemical modifications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to be effective against various bacterial strains, including resistant strains of Staphylococcus aureus and Enterococcus faecium. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic pathways.

Antifungal Activity

The compound has also demonstrated antifungal activity , particularly against drug-resistant strains of Candida. This makes it a candidate for further development in antifungal therapies.

Antiviral Activity

Studies have suggested that thiazole derivatives, including this compound, possess antiviral properties . They may inhibit viral replication by interfering with viral enzymes or host cell receptors.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The thiazole ring can bind to key enzymes such as topoisomerase II, leading to DNA damage and subsequent cell death.

- Receptor Modulation : The compound may interact with cellular receptors involved in signaling pathways, influencing processes such as apoptosis and cell proliferation.

- Electrophilic Properties : Certain derivatives have shown the ability to induce ferroptosis through covalent interactions with thiol groups in proteins, particularly GPX4 .

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of thiazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds similar to this compound exhibited IC50 values comparable to established anticancer drugs like staurosporine. Mechanistic studies revealed significant inhibition of VEGFR-2, suggesting potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective potential of thiazole derivatives. Compounds were tested for their ability to protect neuronal cells from oxidative stress-induced apoptosis. Results showed that certain derivatives could significantly reduce cell death and enhance neuronal survival through antioxidant mechanisms .

Q & A

Q. What are the common synthetic routes for 2-(4-ethyl-1,3-thiazol-2-yl)propan-2-amine, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via condensation reactions between ketones or aldehydes and thiazole precursors. For example, similar thiazole derivatives are synthesized by reacting 2-aminothiazoles with substituted benzaldehydes under reflux in ethanol with catalytic acetic acid, followed by recrystallization . Key intermediates are characterized using:

- 1H/13C NMR : To confirm proton environments and carbon frameworks.

- IR spectroscopy : To identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹).

- Elemental analysis : To verify purity and stoichiometry .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- Methodological Answer :

- X-ray crystallography : Use programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) to resolve bond lengths, angles, and hydrogen-bonding networks .

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish between regioisomers or confirm substitution patterns .

- Validation tools : Employ checkCIF/PLATON to identify crystallographic anomalies (e.g., missed symmetry, over-constrained thermal parameters) .

Q. How is preliminary bioactivity screening conducted for thiazole derivatives like this compound?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Include positive controls (e.g., ciprofloxacin) and solvent controls .

- Cytotoxicity testing : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps.

- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to stabilize transition states in thiazole ring formation .

- Reaction monitoring : Use TLC/HPLC-MS to track intermediate formation and optimize reaction termination timing .

Q. What strategies resolve contradictions between spectral data and crystallographic results?

- Methodological Answer :

- Dynamic vs. static disorder : If NMR suggests symmetry but crystallography shows disorder, refine the structure using twin-law corrections in SHELXL .

- Tautomerism : Compare DFT-calculated NMR shifts with experimental data to identify dominant tautomeric forms .

Q. How do hydrogen-bonding patterns influence the compound’s solid-state properties?

- Methodological Answer :

- Graph set analysis : Classify hydrogen bonds (e.g., D, R₂²(8)) using Etter’s rules to predict packing motifs .

- Thermal analysis : Correlate DSC/TGA data with hydrogen-bond strength (e.g., stronger bonds increase melting points) .

Q. What computational approaches support structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial enoyl-ACP reductase) .

- QSAR models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.